molecular formula C10H16Cl2N6O6RuS2 B011403 Ru-Dmso-NI CAS No. 105313-65-3

Ru-Dmso-NI

Cat. No.: B011403
CAS No.: 105313-65-3
M. Wt: 552.4 g/mol
InChI Key: RNXLPDZXEDSQGY-DQTCTKDTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ru-Dmso-NI, also known as this compound, is a useful research compound. Its molecular formula is C10H16Cl2N6O6RuS2 and its molecular weight is 552.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105313-65-3

Molecular Formula

C10H16Cl2N6O6RuS2

Molecular Weight

552.4 g/mol

IUPAC Name

2-(methylsulfinylmethyl)-3-[[(S)-methylsulfinyl]methyl]-4-nitro-1,2-dihydroimidazole;5-nitro-1H-imidazole;ruthenium(2+);dichloride

InChI

InChI=1S/C7H13N3O4S2.C3H3N3O2.2ClH.Ru/c1-15(13)4-6-8-3-7(10(11)12)9(6)5-16(2)14;7-6(8)3-1-4-2-5-3;;;/h3,6,8H,4-5H2,1-2H3;1-2H,(H,4,5);2*1H;/q;;;;+2/p-2/t6?,15?,16-;;;;/m0..../s1

InChI Key

RNXLPDZXEDSQGY-DQTCTKDTSA-L

SMILES

CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2]

Isomeric SMILES

C[S@](=O)CN1C(NC=C1[N+](=O)[O-])CS(=O)C.C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2]

Canonical SMILES

CS(=O)CC1NC=C(N1CS(=O)C)[N+](=O)[O-].C1=C(NC=N1)[N+](=O)[O-].[Cl-].[Cl-].[Ru+2]

Synonyms

Ru-DMSO-NI
ruthenium chloride-DMSO(2)-4-nitroimidazole(2)

Origin of Product

United States

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